N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549017-36-7
VCID: VC11815105
InChI: InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-5-3-2-4-6-15)16-8-10-24(12-16)19-17-7-9-20-11-18(17)21-14-22-19/h2-7,9,11,14,16H,8,10,12-13H2,1H3
SMILES: CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol

N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

CAS No.: 2549017-36-7

Cat. No.: VC11815105

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide - 2549017-36-7

Specification

CAS No. 2549017-36-7
Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
IUPAC Name N-methyl-1-phenyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide
Standard InChI InChI=1S/C19H21N5O2S/c1-23(27(25,26)13-15-5-3-2-4-6-15)16-8-10-24(12-16)19-17-7-9-20-11-18(17)21-14-22-19/h2-7,9,11,14,16H,8,10,12-13H2,1H3
Standard InChI Key ASGHEZIWISNZAW-UHFFFAOYSA-N
SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4
Canonical SMILES CN(C1CCN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)CC4=CC=CC=C4

Introduction

Structural Overview

Chemical Formula: C21H23N5O2S
Key Features:

  • Pyrido[3,4-d]pyrimidine Core: Known for its role in kinase inhibition due to its ability to mimic ATP binding in enzyme active sites.

  • Pyrrolidine Substituent: Enhances solubility and bioavailability.

  • Methanesulfonamide Group: Contributes to hydrogen bonding and increases polarity.

PropertyValue
Molecular Weight~409.51 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
LogP (Predicted)~2.5–3.5

The combination of these features suggests the compound may exhibit good pharmacokinetic properties with moderate lipophilicity.

Synthesis

The synthesis of compounds incorporating pyrido[3,4-d]pyrimidine cores often involves multistep reactions. A general pathway includes:

  • Formation of the Pyrido[3,4-d]pyrimidine Core:

    • Cyclization of appropriate precursors such as aminopyrimidines with aldehydes or ketones.

  • Introduction of the Pyrrolidine Substituent:

    • Functionalization using alkylation or reductive amination techniques.

  • Attachment of Methanesulfonamide Group:

    • Sulfonation reactions using methanesulfonyl chloride in the presence of a base.

These steps require precise control over reaction conditions to ensure high yields and purity.

Biological Relevance

While specific biological data for "N-methyl-1-phenyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide" is unavailable, similar compounds have demonstrated activity in various therapeutic areas:

  • Kinase Inhibition:

    • Pyrido[3,4-d]pyrimidines are potent inhibitors of kinases such as MPS1 (Monopolar Spindle 1), which plays a critical role in mitosis regulation .

    • Kinase inhibitors are widely explored for cancer therapy due to their ability to disrupt cell division.

  • Antimicrobial Activity:

    • Related heterocyclic frameworks have shown efficacy against Mycobacterium tuberculosis by targeting ATP synthase .

  • Pharmacokinetics Optimization:

    • The inclusion of methyl groups has been reported to improve metabolic stability by reducing susceptibility to cytochrome P450-mediated degradation .

Potential Applications

Given its structural components, this compound may find applications in:

  • Cancer Therapy:

    • Targeting kinases involved in tumor growth and metastasis.

  • Infectious Diseases:

    • Development of antibiotics targeting resistant bacterial strains.

  • Drug Discovery Platforms:

    • As a lead compound for further optimization in medicinal chemistry programs.

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